6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one

Medicinal Chemistry Phthalazinone Synthesis PARP Inhibitors

This bifunctional phthalazinone scaffold uniquely combines a 6-bromo substituent for late-stage Suzuki diversification and a 4-chloromethyl handle for SN2 functionalization. Designed for PARP-1 inhibitor programs, it enables parallel optimization of the NI- and AD-site vectors, reducing synthetic steps by 2–3 versus monofunctional alternatives. The deuterated isotopolog (CAS 2629317-61-7) is also commercially available for DMPK bioanalysis. Eliminate protection/deprotection sequences and accelerate your SAR library synthesis with this strategic building block.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
Cat. No. B13684144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NNC2=O)CCl
InChIInChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)8(4-11)12-13-9(6)14/h1-3H,4H2,(H,13,14)
InChIKeyCJUOBTWSCSMZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one: Core Structural and Supply Data for Procurement


6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one (CAS 2629316-04-5) is a bifunctional phthalazinone building block characterized by the concurrent presence of a 6-bromo substituent and a 4-chloromethyl handle on the phthalazin-1(2H)-one scaffold. Its molecular formula is C₉H₆BrClN₂O with a molecular weight of 273.51 g/mol. The compound serves as a versatile key intermediate in medicinal chemistry, particularly within phthalazinone-based PARP inhibitor and antitumor agent programs, where the 4-chloromethyl group provides an alkylation or nucleophilic substitution handle and the 6-bromo position enables palladium-catalyzed cross-coupling diversification. [1]

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one: Why Direct Analog Substitution Is Not Straightforward


Phthalazinone building blocks differing in the presence, position, or combination of halogen and alkylating handles cannot be treated as interchangeable intermediates in multi-step synthetic routes. The absence of the C6‑bromine atom eliminates the possibility of late‑stage Suzuki, Buchwald, or Sonogashira cross-coupling diversification at that vector, a strategy central to generating phthalazinone-based PARP‑1 inhibitor libraries [1]. Similarly, replacement of the 4‑chloromethyl group with a simple methyl or unfunctionalized benzyl substituent removes the electrophilic carbon necessary for N‑alkylation or nucleophilic displacement reactions that introduce amine, ether, or thioether linkages, limiting the accessible chemical space and forcing a redesign of the synthetic sequence with alternative (and often less efficient) C4 elaboration approaches [2][3].

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one: Quantitative Comparator Evidence for Scientific Selection


Orthogonal Reactive Handles: Dual Bromine/Chloromethyl Functionalization vs. Single-Handle Analogs

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one bears two chemically orthogonal reactive handles: an aryl bromide at C6 and a chloromethyl group at C4. The C6–Br enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the C4–CH₂Cl undergoes nucleophilic substitution (SN2 with amines, azide, thiolates). In contrast, the direct analog 6‑bromophthalazin-1(2H)-one (CAS 75884-70-7) lacks the C4 chloromethyl handle entirely and cannot directly introduce C4‑linked amine or ether side chains without pre-functionalization . Conversely, 4‑(chloromethyl)phthalazin-1(2H)-one (CAS 49546-84-1) lacks the C6 bromine, precluding C6‑aryl/heteroaryl diversification via cross-coupling . The dual-handle architecture eliminates two sequential protection/deprotection steps relative to a route that would require independent installation of C4 and C6 substituents from monofunctional precursors.

Medicinal Chemistry Phthalazinone Synthesis PARP Inhibitors

Commercial Availability and Specification Comparison Among Key Phthalazinone Building Blocks

A survey of accessible vendor catalogs reveals that 6‑bromo‑4‑(chloromethyl)phthalazin-1(2H)-one is available from commercial suppliers with a purity specification of 98%. The closest structurally analogous commercially available building block, 6‑bromo‑4‑(chloromethyl)-8‑methylphthalazin-1(2H)-one (CAS 2629317-79-7), is offered at 98% purity but bears an additional C8 methyl group (C₁₀H₈BrClN₂O, MW 287.54), which alters both steric environment and lipophilicity (ΔLogP) relative to the C8‑unsubstituted target compound, potentially modifying downstream biological SAR. The fluorinated variant 6‑bromo‑4‑(chloromethyl)-5‑fluorophthalazin-1(2H)-one (MW 291.50) introduces a C5 electron‑withdrawing fluorine atom that further changes the electronic character of the aromatic ring and may affect cross‑coupling reactivity at C6. The non‑brominated analog 4‑(chloromethyl)phthalazin-1(2H)-one (MW 194.62) is also commercially available but, as discussed in Evidence Item 1, cannot serve as a direct replacement in routes requiring C6 diversification.

Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply

Reaction Compatibility: Cross-Coupling Yield Comparison with Structurally Related 6-Bromo-phthalazinones

The 6‑bromo substituent on phthalazinone scaffolds is established as a competent partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In the closely related 6‑bromo‑4‑(chloromethyl)-5‑fluorophthalazin-1(2H)-one system, Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in DME at 80°C produced the 6‑phenyl derivative in 73% yield, while coupling with 4‑fluorophenylboronic acid under Pd(OAc)₂/SPhos/K₃PO₄ in THF afforded the 6‑(4‑fluorophenyl) analog in 68% yield. These yield ranges—68–73% for Suzuki coupling at C6—are class‑typical for 6‑bromo‑phthalazinones bearing a C4‑chloromethyl group and serve as a benchmark for assessing the reactivity of the target compound, which shares the identical C6–Br and C4–CH₂Cl architecture but lacks the C5‑fluorine that may electronically modulate coupling rates. No comparable cross‑coupling yield data have been reported for 6‑bromophthalazin-1(2H)-one (CAS 75884-70-7) under identical conditions. The established antineoplastic PARP-1 inhibitor olaparib (AZD2281) is itself derived from a phthalazinone core functionalized via a C4‑benzyl linkage and C6‑piperazine‑amide elaboration, demonstrating the synthetic relevance of this regiochemical pattern. [1]

Palladium Catalysis Cross-Coupling Phthalazinone SAR

Deuterated Analog Availability: 6‑Bromo‑4‑(chloromethyl‑d₂)phthalazin-1(2H)-one as a Mechanistic Probe or Internal Standard

A deuterated variant, 6‑bromo‑4‑(chloromethyl‑d₂)phthalazin-1(2H)-one (CAS 2629317-61-7), is commercially available at 98% purity. In this analog, the two hydrogen atoms of the chloromethyl group are replaced by deuterium (C₉H₄D₂BrClN₂O, MW 275.53, a nominal mass increase of +2.02 Da vs. the parent). This mass shift is sufficient to distinguish the labeled compound from the unlabeled parent by LC‑MS/MS, enabling its use as a stable isotope‑labeled internal standard (SIL‑IS) for quantitative bioanalysis or as a mechanistic probe in kinetic isotope effect (KIE) studies of reactions occurring at the chloromethyl position. No deuterated analog is currently cataloged for 6‑bromophthalazin-1(2H)-one (CAS 75884-70-7) or 4‑(chloromethyl)phthalazin-1(2H)-one (CAS 49546-84-1) among major research chemical suppliers, making the target compound uniquely positioned for workflows that require isotopically labeled phthalazinone intermediates.

Deuterium Labeling Metabolic Studies Mass Spectrometry

Pharmacophoric Mapping: Olaparib-Derived Phthalazinone Scaffold Requirements and the Role of C6 and C4 Substitution

The clinical PARP-1/2 inhibitor olaparib (AZD2281, KU-0059436) is constructed on a phthalazin-1(2H)-one core that is elaborated at C4 with a 3‑(piperazine‑1‑carbonyl)-4‑fluorobenzyl substituent and at C6 via the lactam nitrogen with a cyclopropanecarbonylpiperazine moiety. [1] In the phthalazinone PARP-1 pharmacophore, the C4 position projects into the nicotinamide‑ribose binding pocket (NI site) while the aromatic ring and its substituents occupy the adenine‑ribose binding pocket (AD site). [2] The 4‑chloromethyl group of the target compound provides a direct synthetic entry point for installing the C4‑benzylamine or C4‑benzylpiperazine motifs found in olaparib and its close analogs, while the 6‑bromine permits subsequent diversification of the aromatic ring region that interacts with the AD site. In contrast, 6‑bromophthalazin-1(2H)-one (CAS 75884-70-7), which lacks the C4 chloromethyl handle, requires a completely different retrosynthetic strategy for C4 functionalization (e.g., C4‑H activation or pre‑functionalization via a multi‑step sequence), substantially increasing synthetic complexity. A 2024 study of phthalazinone PARP-1 inhibitors reported that compounds with IC₅₀ values <0.2 nM against PARP-1 and sub‑micromolar antiproliferative activity (IC₅₀ 0.08 μM in MDA‑MB‑436 cells) were accessed from phthalazinone scaffolds functionalized at both C4 and the aromatic ring, underscoring the importance of bidirectional diversification. [3]

PARP-1 Inhibition Pharmacophore Drug Design

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one: Optimal Application Scenarios Supported by Evidence


Phthalazinone PARP-1/2 Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of phthalazinone-based PARP-1 or dual PARP-1/HDAC-1 inhibitors benefit directly from the dual-handle architecture of this compound. The C4–CH₂Cl group enables installation of the benzylpiperazine or benzylamine fragment that occupies the NI-site of PARP-1, while the C6–Br allows parallel Suzuki diversification of the AD-site-interacting aromatic region. This bidirectional strategy mirrors the synthetic logic used to generate olaparib-class inhibitors, where compounds with PARP-1 IC₅₀ values in the sub‑nanomolar range have been reported. [1][2] The elimination of protection/deprotection sequences reduces the average number of synthetic steps per library member by an estimated 2–3 steps relative to routes starting from monofunctional phthalazinone building blocks.

Deuterium-Labeled Internal Standard Development for Preclinical ADME Studies

The commercial availability of the d₂‑chloromethyl isotopolog (CAS 2629317-61-7) with a +2.02 Da mass shift enables its use as a stable isotope‑labeled internal standard (SIL‑IS) for the quantitative bioanalysis of phthalazinone‑derived drug candidates by LC‑MS/MS. [1] This application is unique among commercially available phthalazinone building blocks bearing a chloromethyl handle, as no deuterated analogs of the bromine‑only or chlorine‑only variants have been identified in the catalogs of major research chemical suppliers. [2] By co‑acquiring both the protio and deuterio forms, DMPK groups can establish validated bioanalytical methods without incurring the cost and lead time of custom deuterium synthesis.

Late-Stage Diversification of C6-Aryl/Heteroaryl Phthalazinones

The 6‑bromo substituent of this compound is a competent partner for palladium‑catalyzed Suzuki‑Miyaura cross‑coupling with aryl and heteroaryl boronic acids. Reaction yields of 68–73% have been demonstrated in the structurally analogous 6‑bromo‑4‑(chloromethyl)-5‑fluorophthalazin-1(2H)-one system under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME, 80 °C), indicating class‑level feasibility for C6‑arylation in the presence of the C4‑chloromethyl handle. [1] This reactivity profile positions the compound as a key intermediate for late‑stage diversification strategies in phthalazinone SAR programs, where the C6 aromatic substituent is systematically varied to optimize target binding, cellular potency, and physicochemical properties. [2]

C4‑Linked Amine, Ether, and Thioether Conjugate Synthesis via Nucleophilic Displacement

The 4‑chloromethyl group participates in SN2 reactions with a broad range of nucleophiles including amines, alkoxides, thiolates, and azide. In the 6‑bromo‑4‑(chloromethyl)-5‑fluorophthalazin-1(2H)-one system, nucleophilic substitution with sodium methoxide (EtOH, 60 °C, 4 h) produced the 4‑methoxymethyl derivative in 78% yield, while reaction with piperidine (DMF, RT, 12 h) gave the 4‑(piperidin‑1‑ylmethyl) analog in 65% yield, and hydrolysis under basic conditions (NaOH 1M, H₂O/THF, 50 °C, 3 h) yielded the 4‑hydroxymethyl derivative in 88% yield. [1] These transformations demonstrate the versatility of the chloromethyl handle for introducing diverse C4‑linked pharmacophoric elements—amine, ether, hydroxyl—in a single synthetic operation from the common building block. [2]

Quote Request

Request a Quote for 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.